1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Catalog No.
S569178
CAS No.
68002-20-0
M.F
C4H8N6O
M. Wt
156.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Triazine-2,4,6-triamine, polymer with formal...

CAS Number

68002-20-0

Product Name

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

IUPAC Name

formaldehyde;1,3,5-triazine-2,4,6-triamine

Molecular Formula

C4H8N6O

Molecular Weight

156.15 g/mol

InChI

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2

InChI Key

IVJISJACKSSFGE-UHFFFAOYSA-N

SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

Synonyms

melamine formaldehyde

Canonical SMILES

C=O.C1(=NC(=NC(=N1)N)N)N

The exact mass of the compound 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (commonly referred to as methylated melamine-formaldehyde resin or MMF) is a highly efficient thermosetting amino crosslinker. Characterized by its methoxymethyl functional groups, this polymer is engineered to crosslink with backbone resins containing hydroxyl, carboxyl, or amide groups under acid catalysis. In industrial procurement, it is primarily valued for its exceptionally high non-volatile solids content, robust stability, and complete water solubility. These baseline properties make it a critical precursor for advanced waterborne and high-solids solvent-borne applications, including automotive clearcoats, coil coatings, and low-emission wood finishes, where traditional crosslinkers fail to meet modern environmental and performance standards .

Substituting methylated melamine-formaldehyde with generic butylated melamine-formaldehyde (BMF) or urea-formaldehyde (UF) resins introduces severe processability and compliance limitations. BMF resins possess significantly higher molecular weights and viscosities, requiring them to be supplied at 56–60% solids in solvents like xylene or butanol, which immediately disqualifies them from ultra-low VOC and waterborne formulations . Furthermore, BMF resins exhibit a high tendency for self-condensation, which reduces the effective crosslink density with the primary backbone polymer, yielding softer films. Conversely, UF resins, while cost-effective, lack the chemical resistance of triazine-based resins and exhibit substantially higher formaldehyde emission rates over time, failing stringent indoor air quality certifications required for modern cabinetry and architectural applications [1].

Solids Content and VOC Reduction Potential

Methylated melamine-formaldehyde resins are synthesized with a high degree of monomeric character, allowing them to be supplied at near 100% active solids while maintaining a workable dynamic viscosity. Commercial MMF grades routinely achieve >97% non-volatile solids with viscosities ranging from 5,100 to 16,000 mPa·s at 23°C. In stark contrast, standard butylated melamine-formaldehyde (BMF) resins must be diluted to 56–60% solids in solvent blends (e.g., xylene/isobutanol) to achieve a comparable handling viscosity of 1,000–1,800 mPa·s . This ~40% difference in active solids directly dictates the maximum achievable VOC reduction in the final formulation.

Evidence DimensionNon-volatile solids content at workable viscosity
Target Compound Data>97% solids (5,100–16,000 mPa·s)
Comparator Or BaselineButylated melamine-formaldehyde (56–60% solids at 1,000–1,800 mPa·s)
Quantified Difference37–41% higher active solids content for MMF
ConditionsDynamic viscosity measured at 23°C–25°C

Procuring >97% solids MMF is mandatory for formulators engineering ultra-low VOC industrial coatings that meet strict environmental emission limits without compromising application rheology.

Waterborne Formulation Compatibility and Phase Stability

The methoxymethyl functional groups in CAS 68002-20-0 impart complete water solubility, a critical differentiator from partially alkylated or butylated analogs. When integrated into waterborne emulsion systems, highly methylated melamine resins remain entirely in the aqueous phase and do not migrate into the dispersed polymer phase, ensuring long-term shelf stability and preventing premature crosslinking . Butylated melamine resins, lacking this hydrophilicity, are completely insoluble in water and strictly require aliphatic or aromatic hydrocarbon solvents for stable let-down .

Evidence DimensionAqueous solubility and emulsion partitioning
Target Compound DataComplete water solubility; stable in aqueous phase
Comparator Or BaselineButylated melamine-formaldehyde (Insoluble in water)
Quantified DifferenceAbsolute transition from hydrophobic (BMF) to hydrophilic (MMF) behavior
ConditionsAqueous emulsion formulation at standard temperature and pressure

This absolute difference in solubility dictates procurement: MMF is essential for modern waterborne architectural and industrial coatings, whereas BMF is restricted to legacy solvent-borne systems.

Crosslinking Efficiency via Co-Condensation

The curing mechanism of methylated melamine-formaldehyde differs fundamentally from its butylated counterparts. MMF resins, when catalyzed by strong acids (e.g., p-toluenesulfonic acid) at temperatures of 120–150°C, undergo near-exclusive co-condensation with the hydroxyl or carboxyl groups of the backbone polymer. Conversely, butylated melamine resins exhibit a high kinetic tendency for self-condensation [1]. Because BMF consumes its own reactive sites rather than bridging the primary polymer chains, the resulting crosslink network is less dense, requiring higher crosslinker loading to achieve equivalent film hardness and chemical resistance compared to MMF.

Evidence DimensionReaction pathway preference during thermal cure
Target Compound DataHigh co-condensation efficiency; minimal self-condensation
Comparator Or BaselineButylated melamine-formaldehyde (High self-condensation tendency)
Quantified DifferenceSignificantly higher effective crosslink density per mole of MMF
ConditionsAcid-catalyzed thermal baking (120–150°C) with hydroxyl-functional backbone resins

Procuring MMF maximizes the mechanical durability and chemical resistance of the final cured film, making it the preferred choice for high-stress applications like automotive clearcoats.

Formaldehyde Emission Profile for Regulatory Compliance

Regulatory pressures on formaldehyde emissions strongly favor the procurement of highly methylated melamine resins over traditional urea-formaldehyde (UF) crosslinkers. Commercial high-solids MMF resins are synthesized to contain < 1.7% free formaldehyde. More importantly, post-cure emission testing demonstrates that melamine-formaldehyde matrices release a fraction of the formaldehyde compared to UF systems. In comparative decay curve modeling for wood coatings over a 168-hour period, formulations relying heavily on UF resins emitted up to 11.57 mg of formaldehyde per gram of coating, whereas MF-based systems contributed negligibly to the overall emission profile, allowing formulators to meet stringent CARB and EPA standards [1].

Evidence DimensionPost-application formaldehyde mass emissions (3 to 168 hours)
Target Compound DataNegligible contribution; < 1.7% initial free formaldehyde
Comparator Or BaselineUrea-formaldehyde dominant systems (~11.57 mg/g emission)
Quantified DifferenceMulti-fold reduction in long-term formaldehyde off-gassing
ConditionsStandard curing conditions on wood substrates, measured via environmental chamber testing

Selecting MMF over UF resins is a mandatory procurement decision for manufacturers targeting low-emission certifications for interior furniture and cabinetry.

Ultra-Low VOC Automotive and Coil Coatings

Because MMF can be supplied at >97% active solids with workable viscosities, it is the crosslinker of choice for high-solids automotive clearcoats and metal coil coatings. It allows formulators to drastically reduce solvent content, ensuring compliance with strict environmental VOC limits while delivering the high crosslink density required for exterior weatherability and scratch resistance .

Waterborne Industrial Emulsions and Can Coatings

Leveraging its complete water solubility and resistance to polymer-phase migration, MMF is perfectly suited for waterborne can and metal decorating coatings. It replaces legacy butylated melamine resins, enabling the transition from solvent-borne to aqueous systems without sacrificing shelf stability or cured film hardness .

Low-Emission Interior Wood Finishes

In the cabinetry and furniture sectors, MMF is procured to replace highly emissive urea-formaldehyde resins. Its stable triazine ring structure and low free formaldehyde content (< 1.7%) ensure that the final coated wood products pass rigorous indoor air quality certifications (such as CARB Phase 2) while providing superior mar and chemical resistance [1].

Physical Description

DryPowder

GHS Hazard Statements

Aggregated GHS information provided by 104 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 104 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 98 of 104 companies with hazard statement code(s):;
H315 (38.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (38.78%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (38.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (38.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (59.18%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

68002-21-1
68002-24-4
68002-25-5
68036-97-5
68955-24-8
68002-20-0

Use Classification

Cosmetics -> Film forming

General Manufacturing Information

Rubber product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
Furniture and related product manufacturing
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated: ACTIVE
1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated: ACTIVE

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